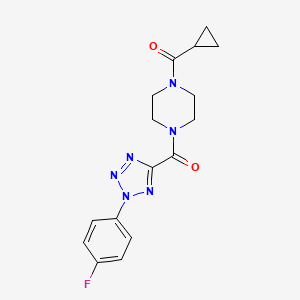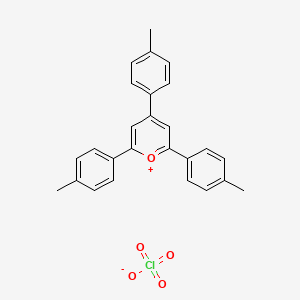
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate, also known as TMP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. TMP is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. In
作用機序
The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is based on its ability to interact with biological molecules, such as proteins and DNA. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate binds to these molecules and undergoes a conformational change, which leads to an increase in fluorescence. This fluorescence can be used to monitor the activity of these molecules in real-time.
Biochemical and Physiological Effects:
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells. This makes it an ideal probe for studying biological systems without interfering with their normal function.
実験室実験の利点と制限
The advantages of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in lab experiments include its high sensitivity, selectivity, and ease of use. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is also stable under a wide range of conditions, making it suitable for use in various biological systems. However, the limitations of using 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate include its relatively high cost and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are several future directions for the use of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate in scientific research. One potential application is in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA. Another potential application is in the study of protein-protein interactions, which are critical for understanding many biological processes. Additionally, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate could be used in the development of new imaging techniques for studying biological systems in real-time. Overall, the unique properties of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate make it a valuable tool for studying biological systems and will likely continue to be used in scientific research for years to come.
合成法
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate can be synthesized by reacting 4-methylphenylacetonitrile with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then oxidized using potassium permanganate to form 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate. The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has been widely used in scientific research due to its unique properties. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a highly fluorescent dye that has been used as a probe for studying biological systems, such as protein-DNA interactions, enzyme activity, and cell signaling pathways. 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has also been used in the development of biosensors for detecting various biological molecules, such as glucose, cholesterol, and DNA.
特性
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGVBLNPLHKOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

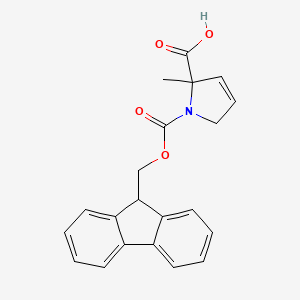


![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
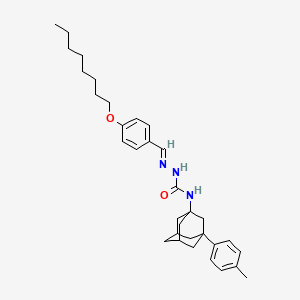
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)
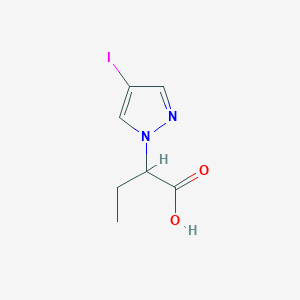
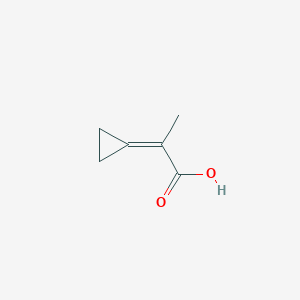
![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)
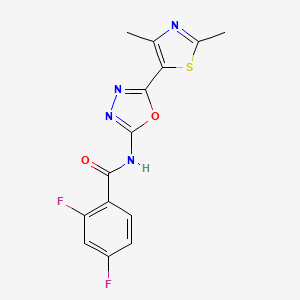

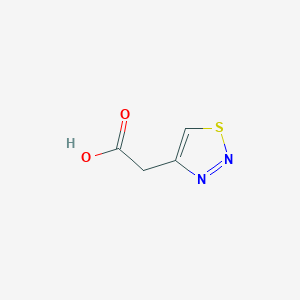
![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)
